(S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-3-oxo-1,6-diphenylhexan-2-yl)-3-methyl-2-(tetrahydropyrimidin-1(2H)-yl)butanamide
Description
Properties
IUPAC Name |
(2S)-2-(1,3-diazinan-1-yl)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-3-oxo-1,6-diphenylhexan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)33(41-20-12-19-38-24-41)37(45)40-31(22-29-17-9-6-10-18-29)35(44)34(43)30(21-28-15-7-5-8-16-28)39-32(42)23-46-36-26(3)13-11-14-27(36)4/h5-11,13-18,25,30-31,33-34,38,43H,12,19-24H2,1-4H3,(H,39,42)(H,40,45)/t30-,31-,33-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNNSMMTNANTMX-MKJGCKHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-3-oxo-1,6-diphenylhexan-2-yl)-3-methyl-2-(tetrahydropyrimidin-1(2H)-yl)butanamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.
- Molecular Formula : C37H48N4O5
- Molecular Weight : 628.81 g/mol
- CAS Number : 192725-17-0
- Purity : 95% .
The compound exhibits a multifaceted mechanism of action due to its structural components. It is hypothesized to interact with multiple biological pathways, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. The tetrahydropyrimidine moiety is particularly notable for its involvement in neurological activity.
Anticonvulsant Activity
Research indicates that derivatives similar to this compound may possess anticonvulsant properties. For example, studies on N-benzyl derivatives have shown significant efficacy in seizure models, suggesting that modifications to the amide and acetamido groups can enhance anticonvulsant activity .
Neuroprotective Effects
The presence of the dimethylphenoxy group may contribute to neuroprotective effects by modulating oxidative stress pathways. Compounds with similar structures have demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress .
Anti-inflammatory Properties
The hydroxy and acetamido groups are known to play roles in anti-inflammatory responses. Compounds with these functionalities have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Study 1: Anticonvulsant Efficacy
A study involving a series of related compounds demonstrated that modifications at the acetamido position significantly improved anticonvulsant activity in animal models. The most effective derivatives had ED50 values lower than those of established treatments like phenobarbital .
Study 2: Neuroprotection in Oxidative Stress Models
In vitro studies revealed that compounds similar to this compound exhibited significant neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines .
Data Table
Scientific Research Applications
Antiviral Activity
Lopinavir is primarily used in antiretroviral therapy (ART) for HIV-infected individuals. Its mechanism involves:
- Inhibition of the HIV protease enzyme.
- Prevention of viral replication and maturation.
Combination Therapy
Lopinavir is often co-administered with Ritonavir (LPV/r) to:
- Improve pharmacokinetics through Ritonavir's inhibitory effect on CYP3A4.
Research Studies and Clinical Trials
Several studies have highlighted the effectiveness of Lopinavir in various contexts:
Case Study 1: Efficacy in Pediatric Patients
A clinical trial involving pediatric patients demonstrated that Lopinavir/ritonavir effectively reduced viral loads to undetectable levels within six months of treatment initiation. The study emphasized the importance of dosage adjustments based on weight.
Case Study 2: Resistance Patterns
Research indicated that patients with prior ART exposure developed resistance mutations impacting Lopinavir efficacy. Continuous monitoring and resistance testing are recommended for optimal treatment strategies.
Future Directions and Research Opportunities
Ongoing research aims to explore:
- Fixed-dose combinations : Investigating the potential for single-tablet regimens that include Lopinavir.
- Resistance mechanisms : Understanding how mutations affect drug efficacy to inform treatment adjustments.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Physicochemical and Spectroscopic Comparisons
Stereochemical Impact
The target compound and its stereoisomers (impurities n and o ) differ in chiral centers, leading to variations in optical rotation and biological activity . For example, impurity n has an R-configuration at the butanamide side chain, altering its interaction with protease enzymes compared to the target compound’s S-configuration .
Functional Group Variations
- Tetrahydropyrimidinyl vs. Sulfamoyl Groups : The target compound’s tetrahydropyrimidinyl group enhances hydrogen bonding and protease inhibition compared to sulfamoyl derivatives (e.g., 5a–5d) .
- Phenoxyacetamido vs. Alkanamide Chains: The 2,6-dimethylphenoxyacetamido group in the target compound increases lipophilicity (logP ≈ 4.2 predicted) compared to simpler alkanamide chains in 5a–5d (logP ≈ 2.5–3.0) .
Spectroscopic Data
- ¹H-NMR : The target compound’s aromatic protons (δ 7.2–7.8 ppm) and hydroxy group (δ 4.3 ppm) align with Lopinavir intermediates . In contrast, sulfonamide analogs (5a–5d) show distinct shifts for sulfamoyl protons (δ 8.1–8.2 ppm) .
- MS : The target compound’s molecular ion ([M+H]+ ≈ 634.3) distinguishes it from Lopinavir free amine ([M+H]+ = 467.6) .
Pharmacological and Industrial Relevance
- However, sulfonamide analogs (5a–5d) lack antiviral properties, emphasizing the importance of the tetrahydropyrimidinyl group .
Preparation Methods
Chiral Starting Materials and Stereochemical Control
The target compound’s (2S,4S,5S) configuration necessitates chiral precursors or asymmetric synthesis. For example, tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 192725-45-4) serves as a critical intermediate, synthesized via enzymatic resolution or chiral auxiliary methods. The stereochemistry is preserved using mild coupling conditions (e.g., TBTU/Et₃N in DMF at 20°C), minimizing racemization.
Amide Bond Formation
Amide couplings are pivotal. 2-(2,6-Dimethylphenoxy)acetic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and triethylamine in DMF, achieving 50–70% yields for intermediates like 18 , 19 , and 20 . Alternative protocols employ imidazole in ethyl acetate with acid chlorides, though yields are lower (40–50%).
Stepwise Synthesis
Intermediate Synthesis: Boc-Protected Amine
Step 1 :
-
Reagents : TBTU, Et₃N, DMF.
-
Procedure : A mixture of compound 16 (1 equiv) and 2-(2,6-dimethylphenoxy)acetic acid (1.2 equiv) in DMF is stirred under N₂ at 20°C for 10 hours.
-
Yield : 65% after silica gel chromatography (hexane/EtOAc 3:1).
Step 2 : Deprotection of Boc Group
Final Coupling with N-Phenylsulfonyl-Valine
Step 3 :
-
Reagents : N-Phenylsulfonyl-valine, TBTU, Et₃N, DMF.
-
Procedure : The deprotected amine is coupled with N-phenylsulfonyl-valine (1.5 equiv) in DMF at 20°C for 10 hours.
-
Workup : Extraction with NaHCO₃ and CH₂Cl₂, followed by precipitation with ether/hexane.
Alternative Methods and Optimizations
Acid Chloride-Mediated Coupling
A competing method uses 2-(2,6-dimethylphenoxy)acetyl chloride with imidazole in ethyl acetate at 0–5°C, followed by warming to room temperature. While faster (12 hours), yields drop to 40–50% due to hydrolysis side reactions.
Purification Techniques
-
Silica Gel Chromatography : Effective for intermediates (hexane/EtOAc gradients).
-
Precipitation : Final product purity is enhanced by dissolving in CH₂Cl₂/MeOH, adsorbing onto silica gel, and washing with methanol.
-
LCMS Monitoring : Critical for verifying intermediates and final product (m/z 628.81).
Reaction Conditions and Yield Analysis
| Step | Reagents | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 1 | TBTU, Et₃N, DMF | 20°C, 10h, N₂ | 65 | 95 | |
| 2 | TFA/CH₂Cl₂ | RT, 30min | Quant. | – | |
| 3 | N-Phenylsulfonyl-valine | 20°C, 10h, N₂ | 70 | >90 | |
| Alt | Imidazole, acid chloride | 0–5°C → RT, 12h | 45 | 85 |
Challenges and Mitigations
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its stereochemical integrity be validated?
The synthesis of this compound likely involves multi-step protocols, including amide coupling, protection/deprotection of hydroxyl groups, and stereoselective reactions. For example, analogous compounds with tetrahydropyrimidine moieties are synthesized via nucleophilic substitution or reductive amination under controlled pH and temperature . To confirm stereochemistry, use:
- Chiral HPLC with polysaccharide-based columns.
- X-ray crystallography for absolute configuration determination (e.g., CCDC-1893314 in ) .
- NMR spectroscopy (e.g., NOESY for spatial proximity of substituents) .
Q. Which analytical methods are critical for characterizing its structural and functional groups?
Key methods include:
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula.
- FT-IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups.
- 2D NMR (COSY, HSQC) to resolve complex proton environments, particularly for the tetrahydropyrimidine ring and phenyl substituents .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory activity : Inhibition of COX-1/2 enzymes or cytokine (IL-6, TNF-α) release in macrophage models .
Advanced Research Questions
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence its reactivity or supramolecular assembly?
Non-covalent interactions are critical for:
- Catalytic activity : Stabilization of transition states in enzyme-binding assays (e.g., via hydroxyl or amide groups) .
- Crystal engineering : Predictable packing patterns (e.g., hydrogen-bonded dimers) observed in structurally similar compounds () .
- Solubility modulation : Hydrophobic interactions from phenyl groups may reduce aqueous solubility, requiring co-solvents like DMSO .
Q. What computational strategies are effective for predicting its binding affinity to biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) : Screen against receptors like opioid or inflammatory mediators (e.g., μ-opioid receptor) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR modeling : Correlate substituent effects (e.g., 2,6-dimethylphenoxy) with bioactivity using descriptors like logP and polar surface area .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Validate purity : Use orthogonal methods (HPLC, LC-MS) to exclude batch-to-batch variability (≥95% purity recommended) .
- Meta-analysis : Compare data across studies using platforms like PubChem BioAssay, adjusting for methodological differences .
Q. What strategies optimize its stability under physiological conditions?
- pH-dependent degradation studies : Use UV-Vis or LC-MS to identify labile groups (e.g., ester or amide hydrolysis) .
- Lyophilization : Improve shelf-life by removing water, particularly for hydroxyl-rich structures .
- Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or PEGylated moieties to enhance plasma stability .
Methodological Comparison Table
| Aspect | Technique | Application Example | Reference |
|---|---|---|---|
| Stereochemical validation | X-ray crystallography | Absolute configuration of analog compounds | |
| Synthetic optimization | Flow chemistry (DoE approach) | Multi-step synthesis with >80% yield | |
| Biological screening | MIC assays | Antimicrobial activity against S. aureus | |
| Computational modeling | Molecular docking (AutoDock) | Binding affinity to opioid receptors |
Key Considerations for Reproducibility
- Stereochemical purity : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to minimize racemization .
- Batch documentation : Record reaction parameters (temperature, solvent ratios) and characterize intermediates rigorously .
- Open data sharing : Deposit crystallographic data in repositories like CCDC or PubChem for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
